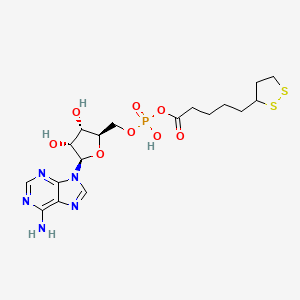

lipoyl-AMP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase and a lipoyl group attached to one of the phosphate OH groups. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate, a member of dithiolanes and an acyclic mixed acid anhydride. It derives from an adenosine 5'-monophosphate, a lipoic acid and an octanoic acid. It is a conjugate acid of a this compound(1-).

This compound belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from lipoate; which is mediated by the enzyme lipoate-protein ligase a.

Applications De Recherche Scientifique

Role in Enzyme Function and Metabolism

Lipoyl-AMP is crucial for the activity of several key mitochondrial enzymes, particularly those involved in the tricarboxylic acid cycle and branched-chain amino acid catabolism. The attachment of lipoic acid via this compound enhances the catalytic efficiency of these enzymes.

Key Enzymes Utilizing this compound

| Enzyme | Function | Role of this compound |

|---|---|---|

| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | This compound facilitates lipoic acid attachment to E2 subunit |

| Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | Essential for enzyme activation via lipoylation |

| Branched-Chain Ketoacid Dehydrogenase | Catabolizes branched-chain amino acids | Requires lipoylation for proper function |

Mechanistic Insights from Structural Studies

Structural studies have provided insights into how this compound interacts with its target enzymes. For instance, the crystal structure of bovine lipoyltransferase revealed that this compound binds in a hydrophobic pocket, facilitating the nucleophilic attack by lysine residues on target proteins . This binding mechanism is essential for understanding how lipoic acid modifications occur at a molecular level.

Case Study: Bovine Lipoyltransferase

- Findings : The enzyme utilizes this compound to catalyze the transfer of lipoic acid to specific lysine residues on protein substrates.

- Implications : Understanding this mechanism aids in elucidating metabolic disorders linked to deficiencies in lipoic acid metabolism .

Implications in Mitochondrial Diseases

Deficiencies in enzymes responsible for lipoylation, such as lipoyltransferase-1, can lead to severe mitochondrial diseases. Research has shown that mutations affecting these enzymes disrupt the synthesis and transfer of lipoyl groups, resulting in impaired energy metabolism.

Case Study: LIPT1 Deficiency

- Symptoms : Patients exhibit respiratory deficiencies and muscle weakness due to impaired pyruvate oxidation.

- Biochemical Analysis : Metabolomic profiling indicated elevated levels of lactate and alanine, suggesting a block in normal metabolic pathways due to lack of lipoylation .

Biotechnological Applications

This compound has potential applications in biotechnology, particularly in engineering microbial systems for enhanced production of lipoic acid or related compounds. By manipulating pathways involving this compound, researchers can create strains with improved metabolic profiles.

Example: Engineered Microbial Systems

Researchers have successfully engineered bacterial strains that utilize this compound more efficiently, leading to increased yields of lipoic acid under specific growth conditions . This approach could be beneficial for industrial applications where lipoic acid is utilized as a dietary supplement or therapeutic agent.

Propriétés

Formule moléculaire |

C18H26N5O8PS2 |

|---|---|

Poids moléculaire |

535.5 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1 |

Clé InChI |

QWEGOCJRZOKSOE-NLJBGGCZSA-N |

SMILES isomérique |

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canonique |

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.